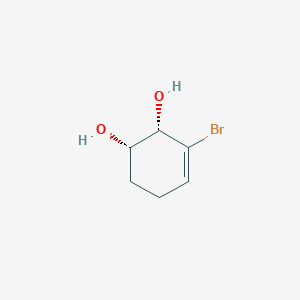

(1S,2S)-3-bromocyclohex-3-ene-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

174817-06-2 |

|---|---|

Molecular Formula |

C6H9BrO2 |

Molecular Weight |

193.04 g/mol |

IUPAC Name |

(1S,2S)-3-bromocyclohex-3-ene-1,2-diol |

InChI |

InChI=1S/C6H9BrO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1 |

InChI Key |

AWSOTNHQUGANQS-NTSWFWBYSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](C(=C1)Br)O)O |

Canonical SMILES |

C1CC(C(C(=C1)Br)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1s,2s 3 Bromocyclohex 3 Ene 1,2 Diol

Chemoenzymatic and Biocatalytic Approaches to Chiral Cyclohexenediols

The convergence of enzymatic catalysis with traditional organic synthesis provides a powerful platform for the efficient and stereoselective production of chiral molecules. These methods are particularly effective for generating enantiopure cyclohexenediols.

Microbial Oxidation of Substituted Benzenes for Dihydrodiol Production

The microbial-mediated oxidation of aromatic compounds represents a well-established and environmentally benign method for the production of chiral cis-dihydrodiols. Certain strains of bacteria, most notably mutants of Pseudomonas putida, possess dioxygenase enzyme systems that can catalyze the stereospecific dihydroxylation of substituted benzenes. While the direct microbial oxidation of bromobenzene (B47551) to (1S,2S)-3-bromocyclohex-3-ene-1,2-diol is a feasible pathway, extensive research has also been conducted on other substituted benzenes, demonstrating the versatility of this approach. For instance, toluene (B28343) is oxidized by Pseudomonas putida to (+)-cis-2,3-dihydroxy-1-methylcyclohexa-4,6-diene. epa.gov Similarly, strains of P. putida have been shown to convert nitrobenzene (B124822) to 3-nitrocatechol via a cis-1,2-dihydroxy-3-nitrocyclohexa-3,5-diene intermediate. nih.gov These biotransformations are typically carried out in whole-cell fermentation processes where the substrate is supplied to a culture of the microorganism. The desired dihydrodiol is then extracted from the fermentation broth. The enantiomeric purity of the products from these microbial oxidations is often very high.

The general mechanism involves the action of a multi-component enzyme system, such as toluene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to furnish the corresponding cis-dihydrodiol. researchgate.net The regioselectivity and stereoselectivity of the oxidation are controlled by the specific enzymatic machinery of the microorganism.

| Substrate | Microorganism | Product | Reference |

|---|---|---|---|

| Toluene | Pseudomonas putida | (+)-cis-2,3-dihydroxy-1-methylcyclohexa-4,6-diene | epa.gov |

| Nitrobenzene | Pseudomonas putida F1 | 3-Nitrocatechol (via cis-dihydrodiol) | nih.gov |

| Bromobenzene | (Implied) | (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | nih.govacs.org |

Enzymatic Derivation Protocols

The target compound, this compound, is often referred to in the literature as an "enzymatically derived" starting material, highlighting the prevalence of biocatalytic methods in its synthesis. nih.govacs.org These protocols typically build upon the initial microbial oxidation product, which in this case is likely (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol. Further enzymatic or chemical transformations can then be employed to achieve the desired isomer. For example, enzymatic dehydrogenation of a cis-dihydrodiol can yield the corresponding catechol, which can then be subjected to further chemical modifications. nih.gov Alternatively, enzymatic resolutions can be employed to separate a racemic mixture of brominated diols, affording the desired enantiomer with high optical purity.

Asymmetric Chemical Syntheses of Brominated Cyclohexenediols

While biocatalytic methods are powerful, traditional asymmetric chemical synthesis offers a complementary and often more flexible approach to chiral brominated cyclohexenediols. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Bromination Strategies

The direct enantioselective bromination of a prochiral cyclohexene (B86901) or cyclohexadiene represents an atom-economical route to chiral brominated compounds. One prominent strategy involves the use of chiral catalysts to control the facial selectivity of bromine addition to a double bond. For instance, asymmetric bromolactonization of prochiral cyclohexadiene derivatives using N-bromosuccinimide in the presence of a chiral catalyst such as (DHQD)₂PHAL has been shown to produce bromolactones with high enantiomeric excess (up to 93% ee). nih.gov While this example leads to a lactone, the underlying principle of chiral catalyst-controlled bromination is applicable to the synthesis of brominated diols.

Another approach is asymmetric bromohydroxylation, which introduces both a bromine atom and a hydroxyl group across a double bond in a stereocontrolled manner. The enantioselective bromohydroxylation of cinnamyl alcohols has been achieved with high enantioselectivity (up to 95% ee) using a (DHQD)₂PHAL catalyst, demonstrating the feasibility of this strategy for creating chiral bromohydrins. nih.govrsc.org

| Reaction Type | Substrate Type | Chiral Catalyst/Reagent | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Bromolactonization | Prochiral cyclohexadienes | (DHQD)₂PHAL | up to 93% | nih.gov |

| Asymmetric Bromohydroxylation | Cinnamyl alcohols | (DHQD)₂PHAL | up to 95% | nih.govrsc.org |

Stereoselective Transformations of Chiral Precursors

An alternative to direct enantioselective bromination is the stereoselective transformation of readily available chiral starting materials. A common strategy involves the use of chiral epoxides, which can undergo regioselective and stereoselective ring-opening with a bromide nucleophile. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting bromohydrin. For instance, the ring-opening of cyclohexene oxide can be catalyzed by various reagents to yield trans-2-bromocyclohexanol. nih.govvu.nlacs.org By starting with an enantiopure cyclohexene oxide, a chiral bromohydrin can be obtained.

Another approach involves the derivatization of chiral natural products or their synthetic analogues. For example, conduritols, which are cyclohexenetetrols, can be synthesized from chiral starting materials and subsequently brominated to yield brominated conduritol derivatives. nih.govacs.org The stereochemistry of the hydroxyl groups on the initial conduritol directs the stereochemical outcome of the bromination reaction.

Preparation of Related Bromocyclohexene Systems

The synthesis of structurally related bromocyclohexene systems provides valuable insights and potential alternative routes to the target compound. A common and straightforward method for the synthesis of 3-bromocyclohexene (B24779) involves the allylic bromination of cyclohexene using a reagent such as N-bromosuccinimide (NBS) with a radical initiator. chemicalbook.com This reaction provides a simple way to introduce a bromine atom at the allylic position of the cyclohexene ring.

More complex brominated cyclohexene derivatives can be prepared through multi-step sequences. For example, the synthesis of bromo-conduritol-B involves the bromination of bromo-1,4-benzoquinone followed by reduction and substitution reactions. nih.gov The synthesis of 3-bromocyclohex-2-enone (B1278526) can be achieved from 1,3-cyclohexanedione (B196179) using triphenylphosphine (B44618) and carbon tetrabromide. google.com These examples showcase the diverse chemical transformations that can be employed to generate a variety of brominated cyclohexene structures, some of which could potentially be converted to this compound through subsequent stereoselective reactions.

Chemical Reactivity and Transformations of 1s,2s 3 Bromocyclohex 3 Ene 1,2 Diol

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the vinyl bromide moiety of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol serves as an excellent electrophilic partner in many such transformations. thermofisher.comresearchgate.net Palladium catalysis, in particular, offers a versatile toolkit for modifying the C3 position of the cyclohexene (B86901) ring. nih.govscielo.br

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. scielo.brlibretexts.org First published in 1981, this reaction is widely used to create biaryl compounds, conjugated dienes, and styrenes. libretexts.orgresearchgate.net For this compound, the vinyl bromide can be coupled with a variety of aryl or alkenyl boronic acids or their corresponding esters.

The catalytic cycle generally involves three key steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. organic-chemistry.org The reaction's tolerance to a wide range of functional groups makes it suitable for use on the multifunctional cyclohexenediol (B14278918) substrate. mdpi.com

Below is a table illustrating potential Suzuki-Miyaura coupling reactions with this compound.

| Coupling Partner (R-B(OH)₂) | Typical Catalyst System | Base | Solvent | Expected Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene (B28343)/H₂O or Dioxane/H₂O | (1S,2S)-3-phenylcyclohex-3-ene-1,2-diol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | (1S,2S)-3-(4-methoxyphenyl)cyclohex-3-ene-1,2-diol |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | (1S,2S)-3-vinylcyclohex-3-ene-1,2-diol |

| (E)-Styrylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | (1S,2S)-3-((E)-styryl)cyclohex-3-ene-1,2-diol |

Beyond the Suzuki-Miyaura reaction, the vinyl bromide of this compound is amenable to a variety of other transition-metal-mediated couplings. thermofisher.com These reactions expand the range of functional groups that can be introduced at the C3 position, enabling the synthesis of a diverse array of complex molecules. mdpi.comthieme-connect.de

Heck Reaction: Couples the vinyl bromide with an alkene to form a new, substituted alkene, typically a conjugated diene system. scielo.brmdpi.com

Stille Coupling: Utilizes an organotin reagent as the coupling partner. It is known for its tolerance of many functional groups, though the toxicity of tin reagents is a drawback. libretexts.orgmdpi.com

Sonogashira Coupling: A powerful method for forming carbon-carbon bonds between a vinyl halide and a terminal alkyne, employing both palladium and copper catalysts. thermofisher.commdpi.com

Negishi Coupling: Involves the reaction of an organozinc reagent with the vinyl bromide. Organozinc compounds are highly reactive but can be sensitive to air and moisture. libretexts.orgmdpi.com

Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction that allows for the coupling of amines with vinyl halides, leading to the formation of enamines. thermofisher.comsemanticscholar.org

The following table summarizes these key transition-metal-mediated coupling reactions and their potential application to the target molecule.

| Reaction Name | Coupling Partner | Bond Formed | Typical Metal Catalyst(s) |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | C(sp²)–C(sp²) | Palladium |

| Stille Coupling | Organostannane (e.g., Vinyltributyltin) | C(sp²)–C(sp²) | Palladium |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C(sp²)–C(sp) | Palladium, Copper |

| Negishi Coupling | Organozinc (e.g., Phenylzinc chloride) | C(sp²)–C(sp²) | Palladium or Nickel |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | C(sp²)–N | Palladium |

Stereoselective Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom in this compound is positioned on an allylic carbon, making it susceptible to nucleophilic substitution reactions. The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate. stackexchange.com The allylic nature of the C-Br bond would stabilize the resulting carbocation through resonance, potentially facilitating an SN1-type pathway. However, SN2' (allylic substitution) pathways are also common for such systems.

The stereochemical outcome of a substitution reaction is of paramount importance. The pre-existing stereocenters at C1 and C2, bearing hydroxyl groups, can exert significant stereocontrol over the incoming nucleophile. This directing effect can occur through hydrogen bonding with the incoming nucleophile or by sterically blocking one face of the molecule, leading to a highly stereoselective transformation. A variety of C-, N-, O-, and S-based nucleophiles can be employed in these reactions. rsc.org For instance, the reaction with soft nucleophiles like thiolates can proceed through anchimeric assistance from the neighboring selenium atom in analogous thiaselenole systems, indicating the potential for neighboring group participation to influence reactivity. nih.gov

Cyclization Reactions and Ring Transformations of Cyclohexenediol Scaffolds

The cyclohexenediol scaffold is a valuable building block for constructing more complex molecular architectures. nih.govnih.gov The combination of functionalities in this compound provides multiple handles for initiating cyclization and ring transformation reactions. nih.gov

The diol and vinyl bromide groups can participate in intramolecular reactions to forge new rings, leading to the construction of polycyclic frameworks. nih.gov This strategy is a powerful method for efficiently building molecular complexity from a simple starting material. nih.gov For example, the diol could be functionalized with a tether containing a nucleophile or an organometallic species. A subsequent intramolecular palladium-catalyzed coupling or nucleophilic substitution would then close the ring, generating a bicyclic or bridged system. Such strategies are of great interest for synthesizing the core structures of natural products. nih.gov The use of a pre-existing scaffold allows for the controlled, one-dimensional alignment of functional groups, facilitating complex cyclizations. rsc.org

Cyclohexene scaffolds, particularly those with oxygen-containing functional groups, can undergo skeletal rearrangements under certain conditions. researchgate.net Treatment of diols derived from Diels-Alder adducts with strong acid, for example, has been shown to trigger skeletal rearrangements to form new polycyclic structures. researchgate.net In the case of this compound, the formation of a carbocation, either by acid-catalyzed dehydration of one of the hydroxyl groups or by departure of the bromide ion, could initiate a cascade of rearrangements. These could include 1,2-hydride or 1,2-alkyl shifts to relieve ring strain or to form a more stable carbocation, ultimately leading to a rearranged carbon skeleton. The specific pathway and final product would be highly dependent on the reaction conditions and the inherent structural biases of the substrate. researchgate.net

Functionalization of the Diol Moiety

The cis-diol functionality in this compound is a prime site for various chemical modifications. These transformations are crucial for protecting the hydroxyl groups during subsequent reactions or for introducing new functionalities into the molecule. Common functionalization strategies include the formation of acetals, silyl (B83357) ethers, and esters.

The protection of 1,2- and 1,3-diols as cyclic acetals is a well-established method in organic synthesis. This is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) can yield the corresponding acetonide, a five-membered cyclic ketal. Similarly, benzaldehyde (B42025) can be used to form a benzylidene acetal. These protecting groups are generally stable under basic and nucleophilic conditions and can be readily removed by acidic hydrolysis.

Another common strategy for protecting the diol is the formation of silyl ethers. This is accomplished by treating the diol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a base such as imidazole (B134444) or triethylamine (B128534). The resulting bis-silyl ether is significantly more lipophilic and is stable to a wide range of reaction conditions, except those involving fluoride (B91410) ions or strong acids.

Esterification of the diol provides another avenue for its functionalization. Reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine leads to the formation of the corresponding diester. The ester groups can serve as protecting groups or can be further manipulated in subsequent synthetic steps. The choice of the esterifying agent allows for the tuning of the steric and electronic properties of the resulting molecule.

| Protection Strategy | Reagents and Conditions | Resulting Functional Group | Key Features |

| Acetal Formation | Aldehyde or Ketone (e.g., acetone, benzaldehyde), Acid Catalyst (e.g., p-toluenesulfonic acid) | Cyclic Acetal/Ketal (e.g., Acetonide, Benzylidene acetal) | Stable to basic and nucleophilic conditions; cleaved by acid. |

| Silyl Ether Formation | Silyl Halide (e.g., TBDMSCl, TIPSCl), Base (e.g., imidazole, triethylamine) | Bis-silyl Ether | Stable to a wide range of conditions; cleaved by fluoride ions. |

| Esterification | Acyl Halide or Anhydride (B1165640) (e.g., acetyl chloride, benzoic anhydride), Base (e.g., pyridine) | Diester | Can serve as a protecting group or be further transformed. |

Electrophilic Additions to the Cyclohexene Olefin

The double bond in this compound is susceptible to electrophilic attack, leading to the formation of saturated cyclohexane (B81311) derivatives. The stereochemistry of these addition reactions is influenced by the existing stereocenters and the nature of the electrophile.

Bromination: The addition of bromine (Br₂) across the double bond of a cyclohexene typically proceeds via a bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. masterorganicchemistry.comlibretexts.org In the case of this compound, this would be expected to yield a tetrabrominated cyclohexane-1,2-diol. Studies on the bromination of the closely related cis-cyclohexa-3,5-diene-1,2-diol (B100122) have shown that the reaction proceeds with anti 1,2-addition. nih.gov This suggests that a similar stereochemical outcome would be observed with the target molecule, leading to the formation of a specific diastereomer of 3,3,4-tribromocyclohexane-1,2-diol.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the olefinic bond is another important electrophilic addition reaction. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. However, in the case of this compound, both olefinic carbons are secondary. The regioselectivity of the addition would therefore be influenced by the electronic effects of the neighboring bromo and hydroxyl substituents. The reaction is expected to proceed through a carbocation intermediate, and the stability of this intermediate will dictate the final product distribution.

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The epoxidation of alkenes is a stereospecific syn-addition, meaning that the two new C-O bonds are formed on the same face of the double bond. The stereochemistry of the resulting epoxide will be influenced by the directing effects of the nearby hydroxyl groups. These hydroxyl groups can form hydrogen bonds with the peroxy acid, directing the epoxidation to the same face of the cyclohexene ring. The resulting epoxide is a valuable intermediate that can be opened under acidic or basic conditions to yield trans-diols or other functionalized cyclohexane derivatives. chemistrysteps.comyoutube.com

| Electrophilic Addition | Reagent | Expected Product | Key Features |

| Bromination | Br₂ | Tetrabrominated cyclohexane-1,2-diol | Proceeds via a bromonium ion intermediate; results in anti-addition. |

| Hydrohalogenation | HBr, HCl | Dihalogenated cyclohexane-1,2-diol | Follows principles of carbocation stability; regioselectivity influenced by substituents. |

| Epoxidation | m-CPBA | Brominated cyclohexene oxide | Stereospecific syn-addition; can be directed by neighboring hydroxyl groups. |

Application in Complex Molecule Total Synthesis

Utilization as a Chiral Building Block in Natural Product Total Synthesis

The enantiopure nature of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol makes it an ideal starting material for asymmetric synthesis, allowing for the transfer of its inherent chirality to the target molecule. This strategy has been effectively employed in the synthesis of several classes of biologically active natural products.

Total Synthesis of Indole (B1671886) Alkaloids (e.g., Aspidophytine (B1246401), Vindoline)

While a direct total synthesis of Aspidophytine commencing from this compound has not been extensively documented, a formal total synthesis of (-)-aspidophytine has been achieved utilizing a closely related enzymatically derived chiral building block, cis-1,2-dihydrocatechol. This approach underscores the utility of such chiral cyclohexene (B86901) derivatives in constructing the complex polycyclic framework of aspidophytine. The synthesis of aspidophytine often involves intricate strategies to control the stereochemistry of its multiple chiral centers, and the use of a pre-functionalized, enantiopure starting material can significantly streamline the synthetic route.

In the realm of vindoline (B23647) synthesis, the related compound, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, has been successfully converted into enantiomerically pure compounds that embody the pentacyclic framework of vindoline. This transformation highlights the potential of brominated cyclohexadiene diols to serve as precursors to the intricate core of this important indole alkaloid. The synthesis of vindoline analogues often employs palladium-catalyzed cross-coupling reactions to introduce substituents at various positions, and the bromine atom on the cyclohexene ring of the starting diol is well-suited for such transformations.

Total Synthesis of Amaryllidaceae Alkaloids (e.g., Galanthamine)

A significant application of chiral cyclohexene diol derivatives is found in the chemoenzymatic total synthesis of (+)-galanthamine. In this elegant approach, the chirality of the final natural product is established early on through the microbial dihydroxylation of a simple aromatic precursor to a cis-cyclohexadienediol. This key chiral intermediate then undergoes a series of transformations, including an intramolecular Heck cyclization, to construct the characteristic quaternary carbon center and the dibenzofuran (B1670420) core of galanthamine. This strategy showcases the power of combining enzymatic reactions for stereocontrol with traditional organic synthesis to achieve a concise and efficient total synthesis.

| Key Synthetic Step | Description | Starting Material |

| Microbial Dihydroxylation | Introduction of chirality via whole-cell fermentation. | Phenethyl acetate |

| Intramolecular Heck Cyclization | Formation of the quaternary carbon and dibenzofuran core. | Chiral cis-cyclohexadienediol derivative |

Synthesis of Other Chiral Bioactive Scaffolds

The synthetic utility of this compound and its derivatives extends beyond the synthesis of specific natural products. These chiral building blocks are employed in the construction of a variety of bioactive molecular scaffolds. The diol functionality can be readily protected or transformed into other functional groups, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse substituents. This versatility enables the generation of libraries of chiral compounds for biological screening and drug discovery efforts.

Divergent Synthetic Strategies Employing Bromocyclohexenediol Intermediates

The concept of divergent synthesis, where a common intermediate is elaborated into a variety of structurally distinct products, is a powerful strategy in organic chemistry. While specific and detailed examples of divergent syntheses starting directly from this compound are not extensively reported in the literature, the inherent functionality of this molecule makes it an excellent candidate for such approaches. The diol and the bromine atom represent orthogonal functional handles that can be selectively manipulated. For instance, the diol can be converted into an epoxide, which can then be opened by various nucleophiles to introduce diversity. Simultaneously or sequentially, the bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce different carbon-based fragments. This theoretical framework suggests that a library of complex and stereochemically rich molecules could be efficiently generated from this single chiral precursor.

Strategic Importance in Constructing Contiguous Stereocenters

One of the most significant challenges in organic synthesis is the stereocontrolled construction of contiguous stereocenters. The rigid conformation of the cyclohexene ring in this compound provides a well-defined three-dimensional template that can direct the stereochemical outcome of subsequent reactions. The existing stereocenters at C-1 and C-2 can influence the facial selectivity of reactions on the double bond, such as epoxidation or dihydroxylation, leading to the formation of new stereocenters with high diastereoselectivity.

Stereochemical Elucidation and Absolute Configuration Assignment of 1s,2s 3 Bromocyclohex 3 Ene 1,2 Diol and Its Derivatives

Spectroscopic Techniques for Absolute Configuration Determination

Spectroscopic methods that rely on the differential interaction of chiral molecules with polarized light are indispensable for assigning absolute configuration in solution. These techniques are often coupled with quantum chemical calculations to correlate the observed spectral data with a specific stereoisomer.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects (CEs), is highly sensitive to the molecule's absolute configuration.

For molecules like (1S,2S)-3-bromocyclohex-3-ene-1,2-diol, the chromophores present (e.g., the C=C double bond) give rise to characteristic electronic transitions. The spatial arrangement of the hydroxyl and bromo substituents perturbs these transitions, leading to a unique ECD spectrum. The standard method involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., 1S,2S). nih.govresearchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. mdpi.com

Time-dependent density functional theory (TDDFT) is the most common computational method for predicting ECD spectra. nih.govacs.org The process involves first determining the stable conformers of the molecule and their relative populations, then calculating the ECD spectrum for each, and finally generating a Boltzmann-weighted average spectrum for comparison with experimental data. mdpi.com For cyclohexene (B86901) derivatives, the ring conformation (such as half-chair or sofa) and the non-planarity of the chromophore significantly influence the ECD spectrum. nih.gov

| Parameter | Description | Typical Value/Method |

| Experimental | ||

| Solvent | Methanol | - |

| Wavelength Range | 190-400 nm | - |

| Observed Cotton Effects | λ (nm) | Δε (L·mol⁻¹·cm⁻¹) |

| ~210 | Positive | |

| ~240 | Negative | |

| Computational | ||

| Method | TDDFT | B3LYP/6-311++G(2d,2p) |

| Solvent Model | PCM (Polarizable Continuum Model) | Methanol |

| Basis for Assignment | Good agreement between experimental and calculated spectra for the (1S,2S) isomer. | - |

Note: The data in this table are hypothetical and serve to illustrate the principles of ECD analysis for the target compound, based on findings for structurally similar molecules like 2-cyclohexenone-cis-diols. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. wikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules, particularly those without strong UV-Vis chromophores. nih.govresearchgate.net Since every vibrational mode in a chiral molecule can potentially be VCD active, these spectra are rich in structural information. nih.gov

The assignment of absolute configuration using VCD follows a similar approach to ECD. The experimental VCD spectrum is recorded and compared with the spectrum calculated for a specific enantiomer (e.g., 1S,2S) using quantum chemical methods, typically Density Functional Theory (DFT). nih.gov A high degree of correlation between the signs and relative intensities of the experimental and calculated bands confirms the absolute configuration. ru.nlnih.gov For a molecule like this compound, characteristic bands for O-H, C-H, and C-O stretching and bending modes would provide key stereochemical information.

| Parameter | Description | Typical Value/Method |

| Experimental | ||

| Solvent | CDCl₃ | - |

| Spectral Range | 800-2000 cm⁻¹ | - |

| Observed VCD Bands | Frequency (cm⁻¹) | Sign |

| ~1050 (C-O stretch) | Positive | |

| ~1350 (O-H bend) | Negative | |

| ~1450 (CH₂ bend) | Positive | |

| Computational | ||

| Method | DFT | B3LYP/6-31+G* |

| Basis for Assignment | Strong correlation between the experimental spectrum and the calculated spectrum for the (1S,2S) configuration. | - |

Note: The data presented are representative and illustrate a typical VCD analysis. Specific band positions and signs are hypothetical.

Nuclear Magnetic Resonance (NMR) Based Methods

NMR spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration through the use of chiral derivatizing agents.

Mosher Ester Analysis: The Mosher ester method is a widely used NMR technique for determining the absolute configuration of secondary alcohols. nih.govnih.gov The diol, this compound, would be reacted with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric di-MTPA esters. nih.govresearchgate.net

Due to the anisotropic effect of the phenyl ring in the MTPA reagent, which adopts a preferred conformation, protons on either side of the newly formed ester linkage experience different magnetic environments in the two diastereomers. mdpi.comstackexchange.com By analyzing the ¹H NMR spectra of both the (R)- and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) are calculated for protons near the chiral centers. nih.gov For a secondary alcohol, a consistent pattern of positive Δδ values for protons on one side of the carbinol center and negative Δδ values for those on the other side allows for the assignment of the absolute configuration. oregonstate.edu This method is applicable to cyclic 1,3-diols. nih.govresearchgate.net

| Proton Position | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Ring |

| H-1 | 5.15 | 5.25 | -0.10 | Shielded (Negative Δδ) |

| H-2 | 5.30 | 5.42 | -0.12 | Shielded (Negative Δδ) |

| H-6 (axial) | 2.45 | 2.30 | +0.15 | Deshielded (Positive Δδ) |

| H-6 (equatorial) | 2.60 | 2.48 | +0.12 | Deshielded (Positive Δδ) |

Note: This table presents hypothetical ¹H NMR data for the di-MTPA esters of this compound to demonstrate the application of the Mosher method. The signs of Δδ would be used to construct a model and assign the C1 and C2 stereocenters.

¹³C NMR Chemical Shift Anisotropy: While less common than Mosher's method for routine assignment, differences in ¹³C NMR chemical shifts can also be used. The principle is similar: derivatization with a chiral agent creates diastereomers. The anisotropic magnetic field of the derivatizing agent influences the chemical shifts of nearby carbon atoms. The pattern of these differential shifts in the ¹³C NMR spectra of the diastereomers can be correlated with the absolute configuration, often requiring computational modeling to interpret the results accurately.

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a molecule, provided a suitable single crystal can be obtained. semanticscholar.orgacs.org The technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, which reveals the precise location of each atom in space.

For a chiral molecule that crystallizes in a non-centrosymmetric (Sohncke) space group, the absolute structure can be determined through anomalous dispersion. wikipedia.org The presence of a relatively heavy atom, such as the bromine in this compound, enhances this effect, making the assignment more reliable. growingscience.comresearchgate.net The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. mdpi.comox.ac.ukox.ac.uk A value near 0 with a small standard uncertainty provides an unambiguous assignment of the absolute configuration. researchgate.net

| Parameter | Description | Hypothetical Value |

| Crystal System | The geometric shape of the unit cell. | Orthorhombic |

| Space Group | The symmetry elements of the crystal. | P2₁2₁2₁ (a common Sohncke group) |

| Unit Cell Dimensions | a, b, c (Å) | a = 8.5, b = 10.2, c = 12.1 |

| Flack Parameter | A parameter indicating the correctness of the assigned absolute configuration. | 0.02(3) |

| R-factor | A measure of agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.035 |

| Basis for Assignment | The Flack parameter is close to zero, confirming the (1S,2S) configuration. | - |

Note: The crystallographic data are hypothetical and represent an idealized outcome for a successful X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of 1s,2s 3 Bromocyclohex 3 Ene 1,2 Diol

Density Functional Theory (DFT) Studies on Conformational Analysis and Stereoselectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of organic molecules, including (1S,2S)-3-bromocyclohex-3-ene-1,2-diol. Conformational analysis of this molecule is crucial as its three-dimensional shape dictates its reactivity and biological activity. The cyclohexene (B86901) ring in this compound can adopt several conformations, primarily pseudo-chair and boat forms.

Theoretical data, often calculated using basis sets like B3LYP/6-311+g(d,p), can predict the predominant conformers in different solvents. researchgate.net These studies can elucidate how factors like the gauche effect and dipolar repulsions between substituents contribute to the conformational preferences. researchgate.net

The stereoselectivity of reactions involving this diol is also a key area of investigation using DFT. By modeling the transition states of reactions, chemists can predict which diastereomer is more likely to form. The calculated energy barriers for different reaction pathways provide a quantitative measure of stereoselectivity, guiding synthetic efforts toward the desired product.

Table 1: Illustrative DFT Data for Conformational Analysis of this compound This table is a hypothetical representation of the type of data generated from DFT studies and is not based on actual reported values for this specific molecule.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

|---|---|---|---|

| Pseudo-Chair (Br eq, OHs ax/eq) | 0.00 | C1-C2-C3-C4 = -25.5 | 75.3 |

| Pseudo-Chair (Br ax, OHs eq/eq) | 1.25 | C1-C2-C3-C4 = 30.2 | 18.1 |

| Boat | 4.50 | C1-C6-C5-C4 = 5.1 | 6.6 |

Computational Mechanistic Studies of Reactions Involving Bromocyclohexenediols

Computational chemistry provides a molecular-level view of reaction mechanisms, which is invaluable for understanding the reactivity of bromocyclohexenediols. For instance, the bromination of cyclohexene, a related reaction, is known to proceed through a cyclic bromonium ion intermediate. youtube.com Computational studies can model the formation of this intermediate and its subsequent nucleophilic attack, leading to the final product. youtube.comresearchgate.net

For reactions involving this compound, computational mechanistic studies can elucidate the role of the existing substituents in directing the course of the reaction. The hydroxyl groups can act as directing groups or participate in the reaction, and the bromine atom influences the electron density of the double bond. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics. researchgate.net

These studies can also explore the competition between different reaction pathways, such as addition, substitution, or elimination reactions. By comparing the energy barriers of these competing pathways, it is possible to predict the major product under different reaction conditions.

In Silico Prediction of Chemical Reactivity and Stereochemical Outcomes

In silico methods are increasingly used to predict the chemical reactivity and stereochemical outcomes of reactions, accelerating the process of drug discovery and chemical synthesis. For this compound, computational tools can predict various aspects of its reactivity.

Quantitative Structure-Activity Relationship (QSAR) models, although more commonly associated with predicting biological activity, can also be adapted to predict chemical properties and reactivity. nih.gov By analyzing a dataset of related compounds, these models can identify structural features that correlate with specific types of reactivity.

Furthermore, molecular orbital theory, often employed within DFT calculations, can provide insights into the molecule's electronic structure. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack. This information is crucial for predicting how the molecule will react with different reagents.

Probabilistic software and platforms can also be utilized to predict the outcomes of reactions. nih.gov These tools often incorporate vast databases of known reactions and use machine learning algorithms to predict the most likely products, including their stereochemistry, for a given set of reactants and conditions.

Molecular Dynamics Simulations and Theoretical Modeling

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as in solution. While DFT calculations are excellent for studying static structures and reaction pathways, MD simulations provide insights into the molecule's conformational flexibility and its interactions with solvent molecules over time. mdpi.comnih.gov

In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the observation of dynamic processes such as ring flips and the formation and breaking of hydrogen bonds. mdpi.com

Theoretical modeling in conjunction with MD simulations can be used to understand how the solvent influences the conformational equilibrium of the diol. nih.gov By simulating the molecule in different solvents, it is possible to observe how solvent polarity and hydrogen bonding capacity affect the relative populations of the different conformers. This information is critical for understanding the behavior of the molecule in a real-world chemical or biological system.

Derivatization Strategies for Enhancing the Synthetic Utility of 1s,2s 3 Bromocyclohex 3 Ene 1,2 Diol

Protection of Hydroxyl Groups (e.g., Acetonides, Ethers, Esters)

The presence of two adjacent hydroxyl groups in (1S,2S)-3-bromocyclohex-3-ene-1,2-diol offers a handle for the introduction of protecting groups. This strategy is essential to prevent unwanted side reactions at the diol functionality while performing chemical transformations elsewhere in the molecule. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its subsequent removal.

Acetonides: The formation of a cyclic ketal, specifically an acetonide, is a common and efficient method for protecting 1,2-diols. bamu.ac.in This is typically achieved by reacting the diol with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst. Acetonides are advantageous due to their straightforward installation, general stability under basic and nucleophilic conditions, and mild deprotection using aqueous acid. organic-chemistry.orgresearchgate.net

Ethers: Ether protecting groups, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), offer robust protection for hydroxyl groups under a wide range of conditions. Formation of these ethers generally involves the reaction of the diol with the corresponding alkyl or silyl halide in the presence of a base like sodium hydride or imidazole (B134444). The stability of different ether protecting groups varies, allowing for selective protection and deprotection in complex syntheses.

Esters: The hydroxyl groups can also be protected as esters, for example, acetates or benzoates. orgsyn.org Esterification is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534). Ester protecting groups are stable under neutral and acidic conditions but can be readily cleaved by base-catalyzed hydrolysis.

Interactive Data Table: Common Protecting Groups for 1,2-Diols

| Protecting Group | Reagents for Protection | General Stability | Reagents for Deprotection |

| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Stable to bases, nucleophiles, and mild oxidants/reductants. | Aqueous acid (e.g., HCl, AcOH). |

| Benzyl (Bn) Ether | Benzyl bromide (BnBr), base (e.g., NaH). | Stable to a wide range of conditions except for hydrogenolysis. | Catalytic hydrogenation (H₂, Pd/C). |

| TBDMS Ether | tert-Butyldimethylsilyl chloride (TBDMSCl), base (e.g., imidazole). | Stable to most non-acidic conditions. | Fluoride (B91410) ion sources (e.g., TBAF), acidic conditions. |

| Acetate (Ac) Ester | Acetic anhydride or acetyl chloride, base (e.g., pyridine). | Stable under neutral and acidic conditions. | Base hydrolysis (e.g., K₂CO₃, MeOH), acid hydrolysis. |

| Benzoate (Bz) Ester | Benzoyl chloride, base (e.g., pyridine). | More stable to hydrolysis than acetates. | Base hydrolysis (e.g., NaOH, MeOH). |

Selective Functional Group Interconversions of the Bromine Moiety

The vinyl bromide functionality in this compound is a key site for molecular elaboration. Its conversion to other functional groups, primarily through metal-catalyzed cross-coupling reactions, significantly enhances the synthetic utility of the parent molecule. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high regio- and stereoselectivity.

Vinyl bromides are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org These reactions typically proceed with retention of the double bond geometry. Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond.

Stille Coupling: Coupling with an organotin reagent catalyzed by palladium.

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a new, more substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.

Furthermore, the bromine atom can be exchanged for other functionalities through nucleophilic substitution or elimination-addition pathways, although these are less common for vinyl halides compared to alkyl halides.

Interactive Data Table: Functional Group Interconversions of Vinyl Bromides

| Reaction Name | Reactant | Catalyst/Reagents | Product Functional Group |

| Suzuki Coupling | Organoboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Alkene, Aryl |

| Stille Coupling | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Alkene, Aryl |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amine |

| Lithium-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) | - | Vinyllithium |

| Grignard Formation | Magnesium metal | - | Vinyl Grignard reagent |

Formation of Cyclic Derivatives (e.g., Cyclic Sulfates)

The vicinal diol of this compound can be converted into cyclic derivatives, which can act as both protecting groups and activating groups for subsequent nucleophilic attack. researchgate.net The formation of cyclic sulfates is a particularly useful strategy. researchgate.net

The synthesis of a cyclic sulfate (B86663) from a 1,2-diol is typically a two-step process. researchgate.netpublish.csiro.au First, the diol is treated with thionyl chloride (SOCl₂) in the presence of a base like pyridine or triethylamine to form a cyclic sulfite (B76179). researchgate.net This intermediate is often a mixture of diastereomers. The cyclic sulfite is then oxidized to the corresponding cyclic sulfate using an oxidizing agent, commonly a ruthenium(III) chloride catalyst with sodium periodate (B1199274) as the stoichiometric oxidant. publish.csiro.augoogle.com

Cyclic sulfates are highly reactive electrophiles, akin to epoxides, and readily undergo ring-opening reactions with a variety of nucleophiles. researchgate.net This reaction occurs with inversion of configuration at the center of attack, providing a powerful method for the stereospecific introduction of new functional groups.

Research Findings on Cyclic Sulfate Formation:

Studies on various cyclic 1,2-diols have demonstrated that the reaction with sulfuryl chloride can also yield cyclic sulfates, although the reaction conditions, such as temperature, are critical to favor the formation of the cyclic sulfate over other products like chlorohydrins. rsc.orgrsc.org For instance, performing the reaction at low temperatures (e.g., -78 °C) with slow addition of sulfuryl chloride has been shown to favor the formation of cyclic sulfates in good yields. rsc.org These cyclic sulfates are highly reactive towards nucleophiles; for example, reaction with sodium azide (B81097) leads to the formation of a trans-azidohydrin. rsc.org

Future Research Directions and Perspectives

Development of Novel Catalytic Transformations for Bromocyclohexenediols

The functional group array of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol—a vinyl bromide, a diol, and a chiral cyclohexene (B86901) scaffold—presents a rich platform for exploring novel catalytic transformations. Future research will likely focus on leveraging each of these features to forge new carbon-carbon and carbon-heteroatom bonds with high levels of control and efficiency.

One promising avenue is the application of transition metal catalysis to the vinyl bromide moiety. While palladium-catalyzed cross-coupling reactions are well-established, their application to complex substrates like bromocyclohexenediols remains an area ripe for exploration. Future work could focus on developing milder and more functional-group-tolerant catalytic systems for Suzuki, Stille, Heck, and Sonogashira couplings. Furthermore, the development of enantioselective scandium-catalyzed transformations, which have shown success in various asymmetric reactions, could be adapted for this substrate to induce new stereocenters with high fidelity. mdpi.com

Another area of focus will be the catalytic manipulation of the diol and alkene functionalities. For instance, rhodium-catalyzed hydroformylation of the double bond could provide a pathway to chiral aldehydes, which are versatile intermediates in their own right. researchgate.net Similarly, developing new catalytic systems for the asymmetric dihydroxylation or epoxidation of the alkene, directed by the existing diol, could lead to the synthesis of highly functionalized and stereochemically complex cyclohexanoids.

| Functional Group Target | Potential Catalytic Reaction | Catalyst System Example | Potential Product Class |

|---|---|---|---|

| Vinyl Bromide | Suzuki Cross-Coupling | Palladium(0) complexes with phosphine (B1218219) ligands | Aryl- or vinyl-substituted cyclohexenediols |

| Vinyl Bromide | Sonogashira Coupling | Palladium/Copper co-catalysis | Alkynyl-substituted cyclohexenediols |

| Alkene | Asymmetric Hydroformylation | Rhodium complexes with chiral ligands | Chiral formyl-cyclohexanediols |

| Alkene/Diol | Directed Epoxidation | Vanadium or Titanium-based catalysts | Stereodefined epoxy-cyclohexanediols |

| Alkene | [3+2] Cycloaddition | Scandium(III)-chiral N,N'-dioxide complexes | Fused heterocyclic systems |

Exploration of Broader Applications in Complex Chemical Synthesis

The inherent chirality and dense functionality of this compound make it an ideal starting material for the synthesis of complex natural products and pharmaceuticals. Its utility has been demonstrated in the elaboration into the pentacyclic framework of vindoline (B23647), a precursor to the clinically significant anticancer agents vinblastine (B1199706) and vincristine. nih.gov This successful application serves as a blueprint for future research aimed at other high-value molecular targets.

Future synthetic campaigns could target a wide range of biologically active molecules. The cyclohexene core is a common motif in many natural products, and the diol functionality provides a handle for further stereocontrolled elaboration. For example, this building block could be employed in the synthesis of various alkaloids, terpenoids, and polyketides where a stereochemically defined six-membered ring is required. nih.gov The vinyl bromide can act as a linchpin for connecting complex fragments or as a precursor to other functionalities through lithium-halogen exchange or transition metal-catalyzed reactions.

Moreover, the diene system, which can be accessed from the parent compound, is a valuable component in Diels-Alder cycloaddition reactions. nih.gov This opens up pathways for the rapid construction of complex polycyclic systems, which are hallmarks of many bioactive compounds. Research into using this compound and its derivatives as chiral dienes in asymmetric Diels-Alder reactions could provide efficient routes to enantiomerically pure cyclic molecules that are otherwise difficult to access.

| Target Molecular Class | Key Synthetic Strategy | Rationale for Using the Building Block |

|---|---|---|

| Vinca Alkaloid Analogues | Multi-step elaboration and fragment coupling | Provides the core stereochemistry for the vindoline framework. nih.gov |

| Cyclitols and Aminocyclitols | Epoxidation and ring-opening of the alkene | Pre-installed diol functionality and chirality simplifies synthesis. |

| Terpenoid Natural Products | Annulation and ring expansion strategies | Serves as a chiral six-membered ring starting material. |

| Polycyclic Aromatic Compounds | Diels-Alder cycloaddition followed by aromatization | Acts as a precursor to a chiral cyclic diene. nih.gov |

Advancements in Stereochemical Control and Green Chemistry Approaches

While this compound is a product of a stereospecific reaction, future research will continue to push the boundaries of stereochemical control in both its synthesis and subsequent transformations. rijournals.com One area of focus will be the development of catalytic, asymmetric methods to access this and related compounds, potentially avoiding the use of stoichiometric chiral reagents. chemistryviews.org This involves designing chiral catalysts that can differentiate between the enantiotopic faces of a prochiral precursor, a significant challenge in modern organic synthesis. youtube.comrichmond.edu Furthermore, ensuring that subsequent reactions proceed with complete stereocontrol—either through substrate control, where the existing stereocenters dictate the outcome, or through catalyst control—is paramount for efficient synthesis. nih.govyoutube.com

Parallel to advancements in stereocontrol is the increasing importance of integrating green chemistry principles into synthetic routes. mdpi.com Future research should aim to develop more sustainable methods for the production and use of bromocyclohexenediols. This includes the use of environmentally benign solvents, replacing hazardous reagents with safer alternatives, and designing processes that are more atom-economical. ejcmpr.comrasayanjournal.co.in For instance, developing catalytic routes that use water as a solvent or solvent-free reaction conditions would significantly reduce the environmental impact of syntheses involving this building block. mdpi.comresearchgate.net Metal-free catalytic systems are also highly desirable as they avoid the use of costly and potentially toxic heavy metals. rsc.org Ultimately, the goal is to create synthetic pathways that are not only efficient and selective but also environmentally responsible, ensuring the long-term viability of this valuable chiral synthon.

| Synthetic Aspect | Traditional Approach | Future Green Chemistry Goal |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions. ejcmpr.comresearchgate.net |

| Catalysts | Stoichiometric reagents, heavy metal catalysts | Recyclable heterogeneous catalysts (e.g., zeolites), metal-free catalysts, biocatalysts. researchgate.netrsc.org |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonication for reduced reaction times and energy consumption. mdpi.comrasayanjournal.co.in |

| Atom Economy | Reactions generating significant stoichiometric byproducts | Addition reactions and catalytic cycles that maximize the incorporation of reactant atoms into the final product. mdpi.com |

Q & A

Q. What are the established synthetic routes for enantiomerically pure (1S,2S)-3-bromocyclohex-3-ene-1,2-diol?

The compound is typically synthesized via enzymatic cascades or multi-step organic synthesis. For example, enzymatic methods leverage stereoselective oxidoreductases or lyases to generate vicinal diols with high enantiomeric purity (e.g., using benzaldehyde lyase or alcohol dehydrogenases) . In organic synthesis, bromination of cyclohexene diol precursors followed by stereochemical resolution (e.g., chiral chromatography) is common. Evidence from a 17-step elaboration of this compound into vindoline precursors highlights the use of brominated intermediates and protecting group strategies .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm stereochemistry and bromine placement (e.g., coupling constants for vicinal diols and olefin protons) .

- IR Spectroscopy : Detection of hydroxyl (3,200–3,600 cm) and C-Br stretches (500–600 cm) .

- Mass Spectrometry (HR-ESI-MS) : For molecular weight verification and isotopic patterns (e.g., bromine’s 1:1 Br/Br ratio) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis of the bromoalkene .

- Incompatibilities : Avoid contact with strong oxidizers or bases, which may degrade the diol or bromo functionality .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its enzymatic reactivity?

Enantiomer-specific interactions with enzymes like GldA (glycolate dehydrogenase) are critical. For instance, the (1S,2S)-enantiomer forms reactive conformations in silico, enabling catalysis, while (1R,2R)-diastereomers do not . Computational docking studies (e.g., molecular dynamics simulations) can predict enzyme-substrate compatibility by analyzing dihedral angles and hydrogen-bonding networks .

Q. What computational strategies are used to optimize the compound’s application in alkaloid synthesis?

Density Functional Theory (DFT) calculations guide the design of stereoselective reactions. For example:

- Transition State Modeling : Predicts regioselectivity in bromocyclohexene diol derivatization .

- Conformational Analysis : Identifies reactive intermediates in multi-step syntheses (e.g., for vindoline frameworks) . A case study demonstrated 17-step conversion into vindoline precursors using DFT-validated intermediates .

Q. Why do certain diastereomers of bromocyclohexene diol fail to undergo enzymatic conversion?

Q. How is this compound applied in synthesizing complex alkaloid frameworks?

It serves as a chiral building block for natural product synthesis. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.